molecular formula C11H20O2 B14500435 Bicyclo[4.4.1]undecane-1,6-diol CAS No. 64790-26-7

Bicyclo[4.4.1]undecane-1,6-diol

Cat. No.: B14500435
CAS No.: 64790-26-7
M. Wt: 184.27 g/mol
InChI Key: JKNLVFQTDGQYNB-UHFFFAOYSA-N
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Description

Bicyclo[4.4.1]undecane-1,6-diol is a bridged bicyclic compound characterized by its unique structure, which includes two cycloheptane rings fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.4.1]undecane-1,6-diol typically involves cycloaddition reactions. One common method is the [6+4] cycloaddition reaction, where a triene partner is heated in the presence of a diene to form the bicyclic structure . The reaction conditions often include heating at temperatures ranging from 80°C to 140°C .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.4.1]undecane-1,6-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as ketones or carboxylic acids.

    Reduction: This can convert ketones or aldehydes back to alcohols.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogenating agents or alkyl halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones or carboxylic acids, while reduction can regenerate the diol from its oxidized forms.

Mechanism of Action

The mechanism of action of bicyclo[4.4.1]undecane-1,6-diol involves its interaction with various molecular targets. For instance, it can form adducts with formaldehyde, which can be further modified through enzymatic reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.4.1]undecane-1,6-diol is unique due to its larger ring size and the presence of two hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it particularly valuable in synthetic chemistry and material science.

Properties

CAS No.

64790-26-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

bicyclo[4.4.1]undecane-1,6-diol

InChI

InChI=1S/C11H20O2/c12-10-5-1-2-6-11(13,9-10)8-4-3-7-10/h12-13H,1-9H2

InChI Key

JKNLVFQTDGQYNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCC(C1)(C2)O)O

Origin of Product

United States

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